1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride
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Overview
Description
1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a morpholine ring, and an o-tolyloxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride typically involves multiple steps, starting with the preparation of the benzimidazole core. The process may include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of the Butyl Chain: The next step involves the alkylation of the benzimidazole core with a butyl halide, often using a base such as potassium carbonate.
Introduction of the o-Tolyloxy Group: This step can be carried out through an etherification reaction, where the butylated benzimidazole is reacted with o-tolyl alcohol in the presence of an acid catalyst.
Formation of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under reflux conditions to form the desired product.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the benzimidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core or the morpholine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation Products: Benzimidazole N-oxides, morpholine N-oxides.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Alkylated or sulfonated derivatives.
Scientific Research Applications
1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The o-tolyloxy group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.
Morpholine Derivatives: Compounds such as 4-methylmorpholine and 4-phenylmorpholine have similar ring structures but different functional groups.
Tolyl Derivatives: Compounds like o-toluidine and o-tolyl ether share the tolyl group but differ in their overall structure.
Uniqueness
1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is unique due to its combination of a benzimidazole core, a morpholine ring, and an o-tolyloxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-19-8-2-5-11-22(19)28-15-7-6-12-26-21-10-4-3-9-20(21)24-23(26)18-25-13-16-27-17-14-25;/h2-5,8-11H,6-7,12-18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNXYCRDHMXPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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